molecular formula C20H30N2OS B2690779 N-((1-benzylpiperidin-4-yl)methyl)-2-(cyclopentylthio)acetamide CAS No. 1448072-03-4

N-((1-benzylpiperidin-4-yl)methyl)-2-(cyclopentylthio)acetamide

Cat. No.: B2690779
CAS No.: 1448072-03-4
M. Wt: 346.53
InChI Key: IKBGMWMYIJFNBZ-UHFFFAOYSA-N
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Description

N-((1-benzylpiperidin-4-yl)methyl)-2-(cyclopentylthio)acetamide is a synthetic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

Synthesis and Evaluation in Diverse Fields

N-((1-benzylpiperidin-4-yl)methyl)-2-(cyclopentylthio)acetamide and its derivatives have been explored in various scientific studies, emphasizing their potential in different applications:

  • Antimicrobial and Cytotoxic Activities : Certain derivatives, such as those related to 1H-benzimidazole, have been synthesized and evaluated for their antimicrobial and cytotoxic properties. For instance, compounds like 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines showed notable antibacterial activity and cytotoxicity in vitro (Noolvi et al., 2014).

  • Anticonvulsant Potential : Research into benzofuran-acetamide scaffolds suggests their potential as anticonvulsant agents. Compounds derived from this scaffold have demonstrated efficacy in preventing seizures in animal models, comparable to known anticonvulsant drugs (Shakya et al., 2016).

  • Corrosion Inhibition : Acetamide derivatives, particularly those with long alkyl side chains, have been synthesized and evaluated for their effectiveness as corrosion inhibitors. These compounds have shown promising results in preventing corrosion in steel, especially in acidic and oil mediums (Yıldırım & Cetin, 2008).

Photovoltaic and Electrochemical Applications

The applications of these compounds extend to the fields of photochemistry and electrochemistry:

  • Photovoltaic Efficiency : Certain benzothiazolinone acetamide analogs have been analyzed for their potential in dye-sensitized solar cells (DSSCs). Their photochemical and thermochemical properties suggest good light harvesting efficiency and potential for use in photovoltaic cells (Mary et al., 2020).

  • Electrochemical Oxidation : In the context of organic synthesis, acetamide derivatives have been utilized as catalysts in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids, providing an alternative to traditional oxidation methods (Rafiee et al., 2018).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-2-(cyclopentylthio)acetamide typically involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel as a catalyst. This is followed by the deprotection of the benzyl group and the formation of the final product through a series of steps involving common organic reactions .

Industrial Production Methods: Industrial production of this compound can be scaled up using the same synthetic route, with optimizations for yield and purity. The use of readily available commercial raw materials and shorter reaction times with high yields makes this process viable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: N-((1-benzylpiperidin-4-yl)methyl)-2-(cyclopentyl

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-cyclopentylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2OS/c23-20(16-24-19-8-4-5-9-19)21-14-17-10-12-22(13-11-17)15-18-6-2-1-3-7-18/h1-3,6-7,17,19H,4-5,8-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBGMWMYIJFNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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